molecular formula C21H26N2O3S B2372637 4-(benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide CAS No. 2034309-05-0

4-(benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide

Cat. No.: B2372637
CAS No.: 2034309-05-0
M. Wt: 386.51
InChI Key: JITTWDBIURVSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylsulfonyl group attached to a piperidine ring, which is further connected to a phenethyl group and a carboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Scientific Research Applications

4-(Benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many sulfonyl-containing compounds act by inhibiting certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. It could potentially be explored for various applications in medicinal chemistry, given the presence of the piperidine ring and sulfonyl group, which are common features in many pharmaceuticals .

Preparation Methods

The synthesis of 4-(benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, often using benzylsulfonyl chloride as a reagent.

    Attachment of the Phenethyl Group: The phenethyl group is attached through alkylation reactions.

    Formation of the Carboxamide Moiety: The carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amine precursors.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-(Benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

4-(Benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide can be compared with similar compounds such as:

    4-(Benzylsulfonyl)piperidine: Lacks the phenethyl and carboxamide groups, resulting in different chemical and biological properties.

    N-Phenethylpiperidine-1-carboxamide:

    Benzylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures, leading to varied activities and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-benzylsulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-21(22-14-11-18-7-3-1-4-8-18)23-15-12-20(13-16-23)27(25,26)17-19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITTWDBIURVSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.